molecular formula C18H19N5O2S B2964645 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 1251710-57-2

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2964645
CAS No.: 1251710-57-2
M. Wt: 369.44
InChI Key: OOKUEFCZUWZHEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide is a heterocyclic small molecule featuring a pyrimidine core substituted at the 4-position with a thioether-linked acetamide group. The pyrimidine ring is further functionalized at the 6-position with a 3,5-dimethylpyrazole moiety, while the acetamide nitrogen is bonded to a 3-methoxyphenyl group. This structural architecture combines electron-rich aromatic systems (pyrimidine, pyrazole, and methoxyphenyl) with a thioether bridge, which may influence electronic delocalization, solubility, and intermolecular interactions such as hydrogen bonding or π-stacking . Its crystallographic parameters, if determined, would rely on tools like SHELX for refinement .

Properties

IUPAC Name

2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-7-13(2)23(22-12)16-9-18(20-11-19-16)26-10-17(24)21-14-5-4-6-15(8-14)25-3/h4-9,11H,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKUEFCZUWZHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities. This compound falls within the category of pharmaceutical intermediates and is characterized by its unique structural features, which include a pyrazole and pyrimidine moiety linked by a thioether group. This article reviews the synthesis, characterization, and biological activities of this compound based on diverse sources.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that integrate heterocyclic compounds containing sulfur and nitrogen atoms. The general synthetic route includes:

  • Formation of the Pyrazole Ring : Utilizing 3,5-dimethyl-1H-pyrazole as a precursor.
  • Pyrimidine Integration : Coupling the pyrazole with a pyrimidine derivative.
  • Thioether Linkage : Introducing a sulfur atom to connect the two rings.
  • Acetamide Formation : Finalizing the structure with an acetamide group attached to a methoxyphenyl moiety.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BNCI-H46012.50
Compound CHep-23.25

In one study, derivatives exhibited IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra, indicating strong antibacterial properties alongside anticancer activity .

The mechanism of action for this compound is hypothesized to involve inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, some pyrazole derivatives have been reported to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM, showcasing their potential as targeted cancer therapies .

Case Studies

  • Case Study 1 : A study investigating a series of substituted pyrazole derivatives found that specific modifications led to enhanced activity against breast cancer cells (MCF7). The presence of methoxy groups was correlated with improved potency.
  • Case Study 2 : Another research effort evaluated the anti-tubercular activity of similar compounds, revealing that modifications in the acetamide side chain significantly affected their efficacy against Mycobacterium tuberculosis.

Scientific Research Applications

Based on the search results, here's what is known about compounds related to "2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide" and their applications:

Related Compounds and Their Properties

  • 2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-4-pyridin-3-yl-1H-pyrazol-3-one: This compound has a molecular weight of 333.3 g/mol . Its molecular formula is C18H14N6O .
  • 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide: This compound has a molecular weight of 353.4 g/mol . Its molecular formula is C18H19N5OS .
  • 1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea: This compound has a molecular weight of 383.431. Its molecular formula is C19H22FN7O and it has a purity of around 95%.

Potential Biological Activity

1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Mechanisms of Action

  • Enzyme Inhibition: This compound may inhibit enzymes involved in critical metabolic pathways and has been shown to target kinases involved in cancer signaling pathways.
  • Receptor Modulation: It can modulate receptor activity, influencing various cellular responses, which can lead to altered signaling cascades that impact cell proliferation and survival.
  • Antiproliferative Effects: In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Biological Activity Data

  • Study 1: Demonstrated significant inhibition of cancer cell proliferation with an IC50 value in the low micromolar range.
  • Study 2: Showed that the compound effectively inhibits specific kinases associated with tumor growth and metastasis.
  • Study 3: Reported on the compound's ability to induce apoptosis in cancer cells through activation of caspase pathways.

Case Studies

  • Anticancer Activity: Treatment of breast cancer cells with 1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea led to a notable decrease in cell viability and induced apoptosis.
  • Enzyme Targeting: Investigations focused on the inhibition of specific kinases by 1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea indicated that it effectively inhibited the activity of several kinases involved in cell signaling pathways related to cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound can be contextualized against analogous molecules listed in the evidence.

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name (IUPAC) Core Structure Key Substituents/R Groups Functional Groups
Target Compound Pyrimidine 6-(3,5-dimethyl-1H-pyrazol-1-yl), 3-methoxyphenyl Thioether, Acetamide
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide Pyrimidine 4-hydroxy, 5-methylisoxazole Thioether, Acetamide, Hydroxyl
4-Piperidinecarboxamide, 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]- Piperidine 3,5-dimethylpyrazole Acetamide, Pyrazole
N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide Thiadiazole 5-methyl, N-phenyl Thioether, Acetamide, Thiadiazole

Key Observations:

Core Heterocycle Variations: The target compound’s pyrimidine core contrasts with the thiadiazole in compound 4 and the piperidine in compound 2.

Substituent Effects: The 3-methoxyphenyl group in the target compound introduces moderate lipophilicity compared to the polar 4-hydroxypyrimidine in compound 3. Methoxy groups are weaker hydrogen-bond acceptors than hydroxyls, which may reduce aqueous solubility but enhance membrane permeability .

Functional Group Impact: Thioether vs. Acetamide Positioning: In compound 2, the acetamide is part of a piperidine scaffold, enabling conformational flexibility, whereas the target compound’s acetamide is constrained by the rigid pyrimidine-thioether system.

Hydrogen-Bonding Patterns :

  • The hydroxyl group in compound 3 could form strong intermolecular hydrogen bonds (e.g., O–H⋯N/O), influencing crystal packing and stability, as per Etter’s graph-set analysis . The target compound’s methoxy group may instead participate in weaker C–H⋯O interactions or π-stacking due to its electron-donating nature.

Database and Crystallographic Insights :

  • While specific data for the target compound are absent in the evidence, the Cambridge Structural Database (CSD) would typically provide metrics such as bond lengths, angles, and torsion angles for analogous structures, aiding in predictive modeling .

Q & A

Q. What are the recommended synthetic routes for 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrazole-pyrimidine-acetamide derivatives typically involves multi-step reactions. A general approach includes:

  • Step 1: Formation of the pyrimidine-thioether core via nucleophilic substitution between 6-chloropyrimidin-4-amine derivatives and thiol-containing intermediates under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Step 2: Coupling the pyrimidine intermediate with a substituted acetamide using carbodiimide coupling agents (e.g., EDCl/HOBt) in anhydrous DCM .
  • Optimization Tips:
    • Monitor reaction progress via TLC or HPLC to minimize byproducts.
    • Use microwave-assisted synthesis to reduce reaction time for heterocyclic coupling steps .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR to confirm substituent positions on pyrimidine and pyrazole rings. The methoxy group (3-methoxyphenyl) typically shows a singlet at δ ~3.8 ppm.
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • Mass Spectrometry:
    • HRMS (ESI-TOF) to verify molecular weight (e.g., calculated vs. observed mass accuracy < 2 ppm).
  • HPLC-PDA:
    • Purity assessment using a C18 column (gradient: MeCN/H₂O with 0.1% TFA) .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer:

  • In vitro Assays:
    • Enzyme Inhibition: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ATPase assays .
    • Antimicrobial Activity: Use microdilution assays (MIC/MBC) against Gram-positive/negative bacterial strains .
  • Cell-Based Assays:
    • Cytotoxicity profiling (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the electronic properties and binding interactions of this compound?

Methodological Answer:

  • DFT Calculations:
    • Use Gaussian 16 with B3LYP/6-31G(d) basis set to optimize geometry and calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for reactivity analysis .
  • Molecular Docking:
    • Autodock Vina or Schrödinger Suite to dock the compound into target protein pockets (e.g., COX-2 or CDK2). Validate using binding free energy (ΔG) and RMSD clustering .

Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction:
    • Grow crystals via slow evaporation (solvent: DMSO/EtOH).
    • Use SHELXL for structure refinement. Key parameters: R-factor < 5%, hydrogen bonding network analysis via Mercury .
  • Hydrogen Bonding Analysis:
    • Graph-set notation (e.g., R22(8)R_2^2(8)) to classify intermolecular interactions, critical for understanding packing motifs .

Q. How can environmental fate studies be designed to assess degradation pathways and ecotoxicity?

Methodological Answer:

  • Degradation Studies:
    • Hydrolytic stability: Incubate in buffers (pH 4–9) at 25–50°C, analyze via LC-MS for breakdown products .
    • Photolysis: Expose to UV light (λ = 254 nm) in aqueous solutions, track degradation kinetics .
  • Ecotoxicology:
    • Daphnia magna acute toxicity: 48-hour LC₅₀ testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.